molecular formula C13H14N2O3 B13674347 Ethyl 3-amino-7-methoxyquinoline-2-carboxylate

Ethyl 3-amino-7-methoxyquinoline-2-carboxylate

Cat. No.: B13674347
M. Wt: 246.26 g/mol
InChI Key: BGBMWPHFPKLQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-7-methoxyquinoline-2-carboxylate is a chemical compound with the molecular formula C13H14N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-7-methoxyquinoline-2-carboxylate typically involves the reaction of 3-amino-7-methoxyquinoline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline or hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-7-methoxyquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-7-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the ethyl ester and amino groups.

    7-Methoxyquinoline: Similar to ethyl 3-amino-7-methoxyquinoline-2-carboxylate but without the amino and carboxylate groups.

    3-Aminoquinoline: Lacks the methoxy and carboxylate groups but has the amino group in the same position.

Uniqueness: this compound is unique due to the presence of both the amino and methoxy groups on the quinoline ring, as well as the ethyl ester functionality. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 3-amino-7-methoxyquinoline-2-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)12-10(14)6-8-4-5-9(17-2)7-11(8)15-12/h4-7H,3,14H2,1-2H3

InChI Key

BGBMWPHFPKLQAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.